Hydrogen Bond Donor Capacity: CHF₂ vs. CH₃ at N1 Position
The N1-difluoromethyl group on the target compound functions as a lipophilic hydrogen bond donor (HBD), a property absent in the N1-methyl analog (CAS 689251-97-6). Systematic analysis of the CHF₂ pharmacophore has demonstrated that the difluoromethyl group acts as an HBD on a scale comparable to thiophenol, aniline, and amine groups (Abraham HBD parameter A ≈ 0.035–0.151), whereas CH₃ and CF₃ substituents have an A value of essentially zero [1]. This means the target compound can form hydrogen bonds with protein targets that the N1-methyl analog cannot, while maintaining comparable or slightly elevated lipophilicity.
| Evidence Dimension | Hydrogen bond donor capacity (Abraham parameter A) |
|---|---|
| Target Compound Data | A > 0 (CHF₂ as HBD, comparable to thiophenol/amine scale, A ≈ 0.035–0.151) |
| Comparator Or Baseline | N1-CH₃ analog: A = 0 (no HBD capacity); N1-CF₃ analog: A = 0 (no HBD capacity) |
| Quantified Difference | Qualitative HBD present vs. absent; ΔlogP (XCF₂H − XCH₃) ranges from −0.1 to +0.4 across compound series [1] |
| Conditions | Abraham solvation parameter scale; experimental logP(water–octanol) measurements across multiple compound series |
Why This Matters
Enables target engagement via hydrogen bonding that is impossible with N1-methyl or N1-CF₃ analogs, while preserving or modestly enhancing membrane permeability—critical for CNS and intracellular target programs.
- [1] Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. J. Med. Chem., 60(2), 797–804. View Source
